![molecular formula C5H5NO3S B129425 Pyridine sulfur trioxide CAS No. 26412-87-3](/img/structure/B129425.png)
Pyridine sulfur trioxide
Overview
Description
Pyridine sulfur trioxide is a chemical compound with the formula C₅H₅NSO₃. It is a colorless solid that dissolves in polar organic solvents. This compound is an adduct formed from the Lewis base pyridine and the Lewis acid sulfur trioxide . This compound is primarily used as a source of sulfur trioxide in various chemical reactions, particularly in the synthesis of sulfate esters and sulfonylation reactions .
Mechanism of Action
Target of Action
Pyridine sulfur trioxide is primarily used as a sulfation agent . Its primary targets are compounds with allylic or benzylic hydroxyl groups, such as geraniol, farnesol, and 1-indanol . These compounds play crucial roles in various biological processes, including the synthesis of sesquiterpenes .
Mode of Action
The compound interacts with its targets by converting the allylic or benzylic hydroxyl group of compounds into sulfate monoesters . This conversion is a key step in the sulfation of alcohols, sulfonations, deoxygenations, and other reductions and oxidations with DMSO .
Biochemical Pathways
The sulfation process facilitated by this compound affects various biochemical pathways. For instance, it is used in the sulfation of furans , which are involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The compound is also used in the Parikh-Doering oxidation , a process that plays a significant role in organic synthesis.
Result of Action
The primary result of this compound’s action is the conversion of target compounds into their corresponding sulfate monoesters . This conversion can enhance the biological activity of the target compounds, making them more effective in their respective roles. For example, the sulfation of furans can enhance their biological activities, including their anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Therefore, it is typically stored under conditions below 30°C to maintain its stability . Furthermore, the compound is soluble in polar organic solvents , suggesting that the solvent used can also influence its action.
Biochemical Analysis
Biochemical Properties
Pyridine sulfur trioxide plays a significant role in biochemical reactions, particularly in sulfation processes. It acts as a sulfation agent, facilitating the transfer of sulfate groups to various substrates. This compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to hydroxyl groups of biomolecules . The interaction between this compound and sulfotransferases is crucial for the formation of sulfate esters, which are important in various biological processes, including detoxification and hormone regulation .
Cellular Effects
This compound influences various cellular processes by modifying the sulfation status of biomolecules. It affects cell signaling pathways by altering the sulfation of glycosaminoglycans, which are involved in cell communication and signaling . Additionally, this compound can impact gene expression by modifying the sulfation of transcription factors and other regulatory proteins . These changes in sulfation status can lead to alterations in cellular metabolism and function, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of sulfate esters. It binds to hydroxyl groups of biomolecules, facilitating the transfer of sulfate groups . This binding interaction is mediated by the Lewis acid-base interaction between sulfur trioxide and pyridine . The formation of sulfate esters can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can influence gene expression by modifying the sulfation status of transcription factors, thereby altering their activity and binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade in the presence of moisture . Over time, the degradation of this compound can lead to a decrease in its sulfation activity, affecting long-term experiments . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate sulfation reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to sulfation. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to substrates . This interaction is crucial for the formation of sulfate esters, which play important roles in detoxification, hormone regulation, and cellular signaling . The compound can also affect metabolic flux by altering the availability of sulfate groups for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity, as it needs to reach its target biomolecules to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for the formation of sulfate esters in the appropriate cellular context, ensuring the proper regulation of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine sulfur trioxide can be synthesized by reacting pyridine with sulfur trioxide. The reaction is typically carried out at room temperature, and the product is isolated as a white solid . The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{SO}_3 \rightarrow \text{C}_5\text{H}_5\text{NSO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with chlorosulfonic acid at room temperature . The reaction is straightforward and yields a stable product that can be used in various applications.
Chemical Reactions Analysis
Types of Reactions: Pyridine sulfur trioxide undergoes several types of chemical reactions, including:
Sulfation: It is used to sulfate alcohols, converting them into sulfate esters.
Sulfonylation: It is used in the sulfonylation of furans and other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is commonly used as the oxidant, with this compound acting as the activating agent.
Sulfation: Alcohols are sulfated using this compound under mild conditions.
Sulfonylation: Furans and other aromatic compounds are sulfonylated using this compound in the presence of a suitable base.
Major Products:
Oxidation: Aldehydes and ketones are the major products.
Sulfation: Sulfate esters are the major products.
Sulfonylation: Sulfonylated aromatic compounds are the major products.
Scientific Research Applications
Sulfation Reactions
Pyridine sulfur trioxide is predominantly utilized as a sulfation agent . It facilitates the sulfation of alcohols, transforming them into sulfate esters, which are important intermediates in organic synthesis. This process is particularly useful for converting allylic or benzylic hydroxyl groups into suitable leaving groups, thus aiding in the total synthesis of complex organic molecules such as sesquiterpenes .
Deoxygenation and Oxidation
The PST complex is also effective in deoxygenation reactions, where it can remove oxygen from organic compounds. Additionally, it participates in various oxidation reactions, often in conjunction with dimethyl sulfoxide (DMSO). This dual functionality makes it a versatile reagent in synthetic organic chemistry .
Case Study: Synthesis of Sulfated Chitins
A notable application of PST is in the preparation of sulfated chitins under homogeneous conditions. This method showcases its utility in biopolymer modification, allowing for the development of materials with enhanced properties for biomedical applications .
Pharmaceutical Industry
In pharmaceuticals, PST is employed to synthesize sulfate esters of morphine derivatives and azido analogs of pregnanolone. These transformations are crucial for developing therapeutics with improved efficacy and bioavailability .
Material Science
The compound is also used to create gold nanoparticles capped with sulfate-ended ligands, which have potential applications as anti-HIV agents. This highlights its role not only in organic synthesis but also in nanotechnology and material science .
Table: Summary of Applications
Application Type | Specific Use | Example Compounds |
---|---|---|
Sulfation | Conversion of alcohols to sulfate esters | Geraniol, Farnesol |
Deoxygenation | Removal of oxygen from organic compounds | Allylic and benzylic alcohols |
Oxidation | Oxidative transformations with DMSO | Various organic substrates |
Pharmaceutical Synthesis | Production of drug intermediates | Morphine derivatives |
Nanotechnology | Synthesis of functionalized nanoparticles | Gold nanoparticles |
Comparison with Similar Compounds
- Trimethylamine sulfur trioxide: Used in similar sulfation reactions but less stable.
- Triethylamine sulfur trioxide: Also used in sulfation but has different solubility properties.
- Dioxane sulfur trioxide: Used in sulfation but less commonly due to handling difficulties .
Biological Activity
Pyridine sulfur trioxide (Py-SO₃) is a complex formed between pyridine and sulfur trioxide, which serves as a potent sulfating agent in organic synthesis. Its biological activity, particularly in the context of sulfation reactions, has garnered attention due to its potential implications in medicinal chemistry and biochemistry. This article explores the biological activity of Py-SO₃ through various studies, including its applications in synthesizing bioactive compounds and its effects on biological systems.
1. Overview of this compound
This compound is a Lewis acid that facilitates the sulfation of various organic substrates. Its reactivity is attributed to the presence of the sulfur trioxide moiety, which can donate sulfate groups to nucleophilic sites on organic molecules. This property makes it valuable in synthesizing sulfated derivatives of biologically active compounds.
2.1 Synthesis of Bioactive Compounds
One notable application of Py-SO₃ is in the synthesis of vitamin D₃ sulfate. In a study, vitamin D₃ was sulfated using Py-SO₃ as the sulfate donor. The resulting vitamin D₃-3 beta-sulfate was characterized using high-performance liquid chromatography and various spectroscopic methods (UV, NMR, IR). However, it was found that this sulfate derivative exhibited significantly reduced biological activity compared to its parent compound, with less than 5% efficacy in mobilizing calcium from bone and approximately 1% in stimulating calcium transport and supporting bone calcification .
Table 1: Biological Activity Comparison of Vitamin D₃ and Its Sulfate Derivative
Compound | Calcium Mobilization (%) | Calcium Transport (%) | Bone Calcification (%) |
---|---|---|---|
Vitamin D₃ | 100 | 100 | 100 |
Vitamin D₃-3 beta-sulfate | <5 | ~1 | ~1 |
2.2 Other Biological Activities
Research has indicated that sulfated compounds often exhibit varying biological activities depending on their structure and the specific functional groups involved. For instance, organosulfates are recognized for their bioactivity but are challenging to synthesize due to their polar nature. This compound has been used effectively to create these compounds, enhancing their potential therapeutic applications .
3.1 Interaction with Biological Systems
The interaction of Py-SO₃ with biological systems can be complex. Its role as a sulfating agent can modify the pharmacokinetics and pharmacodynamics of drugs by altering their solubility, stability, and receptor binding properties. For example, sulfation can enhance the water solubility of hydrophobic drugs, improving their bioavailability.
3.2 Case Studies
A case study involving the use of Py-SO₃ in drug development highlighted its ability to modify steroid hormones through sulfation, thereby impacting their biological activity and metabolism in vivo. The study demonstrated that sulfated steroids exhibited altered receptor affinities compared to their non-sulfated counterparts .
4. Spectroscopic Studies
Spectroscopic techniques have been employed to study the structural properties and interactions of Py-SO₃ complexes. Fourier transform infrared (FT-IR) and Raman spectroscopy have shown distinct vibrational modes indicative of the pyridine ring's interaction with sulfur trioxide . These studies help elucidate how structural changes influence biological activity.
5. Conclusion
This compound serves as a crucial reagent in synthesizing biologically active sulfated compounds. While it has demonstrated utility in enhancing the solubility and modifying the activity of various drugs, its own biological activity appears limited when compared to parent compounds like vitamin D₃. Further research is warranted to explore its full potential in medicinal chemistry and therapeutic applications.
Properties
IUPAC Name |
pyridine;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
Record name | Pyridine sulfur trioxide | |
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Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-92-1, 26412-87-3 | |
Record name | Sulfur trioxide-pyridine complex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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Record name | Sulfur trioxide pyridine complex | |
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Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
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Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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Record name | Pyridine sulfur trioxide | |
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Record name | Pyridine, compound with sulphur trioxide | |
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Record name | Sulphur trioxide--pyridine (1:1) | |
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Record name | Sulfur trioxide-pyridine | |
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